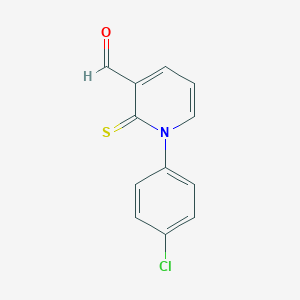

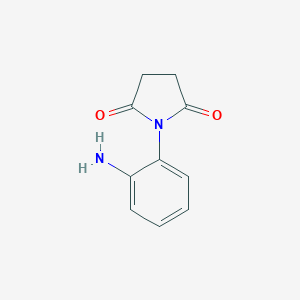

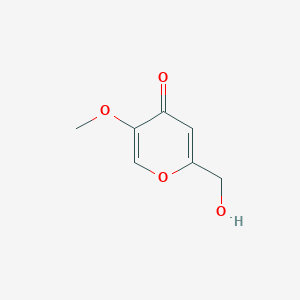

N-Hydroxy-2-phenylacetamide

Übersicht

Beschreibung

Phenylacetohydroxamic acid is a hydroxamic acid derivative characterized by the presence of a phenyl group attached to the acetohydroxamic acid structure. Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in medicinal chemistry and other scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phenylacetohydroxamic acid can be synthesized through the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

- Dissolve phenylacetic acid in a suitable solvent like ethanol.

- Add hydroxylamine hydrochloride and sodium hydroxide to the solution.

- Stir the mixture at room temperature for several hours.

- Acidify the reaction mixture to precipitate the product.

- Filter and purify the product by recrystallization .

Industrial Production Methods: Industrial production of phenylacetohydroxamic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phenylacetohydroxamsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu entsprechenden Nitrosoverbindungen oxidiert werden.

Reduktion: Reduktionsreaktionen können sie in Amine umwandeln.

Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Hydroxamsäureanteil

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden

Hauptprodukte:

Oxidation: Bildung von Nitrosoderivaten.

Reduktion: Bildung von Aminen.

Substitution: Bildung von substituierten Hydroxamsäuren

Wissenschaftliche Forschungsanwendungen

Phenylacetohydroxamsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.

Biologie: Wirkt als Inhibitor von Urease und anderen Metalloenzymen, was es nützlich macht, um Enzymmechanismen zu untersuchen.

Medizin: Aufgrund seiner Fähigkeit, Histondeacetylasen zu hemmen, wurde es auf sein Potenzial als Antikrebsmittel untersucht.

Industrie: Wird bei der Extraktion und Trennung von Metallionen aus Lösungen eingesetzt

5. Wirkmechanismus

Phenylacetohydroxamsäure übt seine Wirkungen hauptsächlich durch Chelatisierung von Metallionen und Hemmung von Metalloenzymen aus. Der Hydroxamsäureanteil bindet an das Metallion und bildet einen stabilen Komplex, der die Enzymaktivität hemmt. Dieser Mechanismus ist besonders effektiv gegen Urease und Histondeacetylasen, was zu potenziellen therapeutischen Anwendungen führt .

Ähnliche Verbindungen:

Benzohydroxamsäure: Ähnliche Struktur, aber mit einem Benzolring anstelle einer Phenylacetylgruppe.

Acetohydroxamsäure: Fehlt die Phenylgruppe, wodurch sie weniger hydrophob ist.

Naphthylacetohydroxamsäure: Enthält eine Naphthylgruppe, die unterschiedliche sterische und elektronische Eigenschaften bietet

Einzigartigkeit: Phenylacetohydroxamsäure ist aufgrund ihrer Phenylacetylgruppe einzigartig, die ihre Hydrophobizität und ihre Fähigkeit, mit hydrophoben Taschen in Enzymen zu interagieren, erhöht. Dieses Strukturmerkmal trägt zu ihrer höheren Potenz und Selektivität im Vergleich zu anderen Hydroxamsäuren bei .

Wirkmechanismus

Phenylacetohydroxamic acid exerts its effects primarily through chelation of metal ions and inhibition of metalloenzymes. The hydroxamic acid moiety binds to the metal ion, forming a stable complex that inhibits the enzyme’s activity. This mechanism is particularly effective against urease and histone deacetylases, leading to potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Benzohydroxamic Acid: Similar structure but with a benzene ring instead of a phenylacetyl group.

Acetohydroxamic Acid: Lacks the phenyl group, making it less hydrophobic.

Naphthylacetohydroxamic Acid: Contains a naphthyl group, providing different steric and electronic properties

Uniqueness: Phenylacetohydroxamic acid is unique due to its phenylacetyl group, which enhances its hydrophobicity and ability to interact with hydrophobic pockets in enzymes. This structural feature contributes to its higher potency and selectivity compared to other hydroxamic acids .

Eigenschaften

IUPAC Name |

N-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOQLQZHRCEVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277490 | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5330-97-2 | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

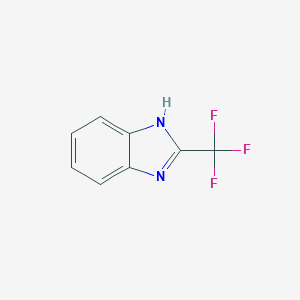

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)

![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)

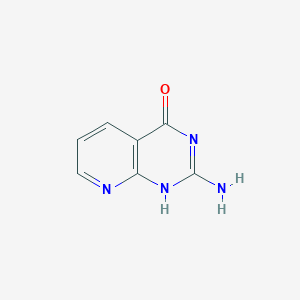

![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)

![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)